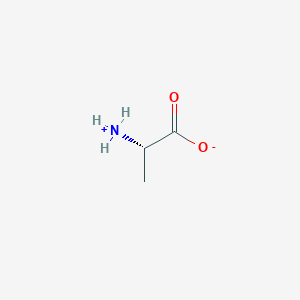

L-alanine

Übersicht

Beschreibung

L-Alanine (C₃H₇NO₂) is a non-essential, proteinogenic amino acid with a hydrophobic methyl side chain. It plays critical roles in gluconeogenesis, neurotransmitter regulation, and industrial applications, including food additives, pharmaceuticals, and nonlinear optical (NLO) materials . Industrially, this compound is produced via enzymatic conversion of L-aspartic acid or microbial fermentation using engineered strains like Pediococcus acidilactici BD16, achieving yields up to 120 g/L in optimized fed-batch processes . Its needle-like crystalline morphology, confirmed by SEM and FTIR, is pivotal for applications in laser technology and optical communication .

Vorbereitungsmethoden

Chemical Synthesis Methods

Strecker Synthesis

The Strecker synthesis, first described in 1850, remains a foundational chemical route for synthesizing α-amino acids, including L-alanine. This method involves the reaction of an aldehyde with ammonium chloride and potassium cyanide, forming an α-amino nitrile intermediate, which is subsequently hydrolyzed to yield the amino acid. For this compound, acetaldehyde serves as the starting aldehyde:

$$

\text{CH}3\text{CHO} + \text{NH}4\text{Cl} + \text{KCN} \rightarrow \text{CH}3\text{CH(NH}2\text{)CN} \xrightarrow{\text{H}3\text{O}^+} \text{CH}3\text{CH(NH}_2\text{)COOH}

$$

While the classical Strecker method produces racemic D,this compound, enantiomeric purity can be achieved using chiral catalysts or resolving agents. However, the reliance on toxic cyanide and low stereoselectivity (typically <60% ee) limits its industrial adoption. Recent modifications, such as employing ionic liquids or microwave-assisted reactions, have improved yields to 70–80% but fail to address inherent scalability issues.

Halopropionic Acid Ammonolysis

A patent by Hoechst AG (US4962231A) details the stereospecific synthesis of this compound from D-chloropropionic acid via ammonolysis. In this process, optically pure chloropropionic acid reacts with aqueous ammonia at elevated temperatures (50–110°C), yielding this compound with enantiomeric excess (ee) >98%:

$$

\text{D-CH}3\text{CHClCOOH} + \text{NH}3 \rightarrow \text{L-CH}3\text{CH(NH}2\text{)COOH} + \text{HCl}

$$

Critical parameters include maintaining a pH of 6.8–7.2 and using urotropine (hexamethylenetetramine) as a catalyst, which reduces reaction time from 12 hours to 4 hours. This method’s scalability is evidenced by pilot-scale productions achieving 70% yield (5.8 g from 10.2 g starting material). Despite its efficiency, the reliance on corrosive chlorinated precursors and energy-intensive conditions poses environmental and economic challenges.

Microbial Fermentation

Native Microbial Producers

Certain microorganisms, including Arthrobacter oxydans and Corynebacterium glutamicum, naturally produce this compound via transamination or reductive amination pathways. For instance, A. oxydans HAP-1 synthesizes this compound through the action of alanine dehydrogenase (Ald), converting pyruvate and ammonia into this compound. However, native strains suffer from low titers (<10 g/L) and prolonged fermentation times (120 hours).

Engineered Escherichia coli Strains

Metabolic engineering has revolutionized this compound production by eliminating competing pathways and overexpressing key enzymes. The landmark work by Zhang et al. (2007) involved deleting genes encoding lactate dehydrogenase (ldhA), acetate kinase (ackA), and alcohol dehydrogenase (adhE) in E. coli W, while overexpressing alaD from Geobacillus stearothermophilus. This strain achieved a remarkable 114 g/L this compound in 48 hours with a yield of 0.95 g/g glucose under anaerobic conditions.

Table 1: Performance of Engineered Microbial Strains for this compound Production

| Organism | Genetic Modifications | Fermentation Time (h) | Titer (g/L) | Yield (g/g) | Optical Purity (%) |

|---|---|---|---|---|---|

| E. coli XZ132 | ΔldhA, ΔackA, ΔadhE, ΔmgsA, ΔdadX, +alaD | 48 | 114 | 0.95 | >99 |

| C. glutamicum ΔldhA | ΔldhA, Δppc, +alaD from L. sphaericus | 72 | 45 | 0.50 | 98 |

| Z. mobilis CP4thi | Plasmid pZY73 expressing B. sphaericus alaD | 26 | 8 | 0.16 | N/R |

Biocatalytic and Enzymatic Methods

Whole-Cell Catalysis

Whole-cell biocatalysis leverages immobilized enzymes or microbial cells to convert renewable substrates into this compound. A 2024 study demonstrated the use of recombinant E. coli expressing alanine dehydrogenase (Ald) from Oceanobacillus iheyensis OF4 for D/L-alanine synthesis. Optimizing induction conditions (0.5 mM IPTG, 37°C) and substrate concentration (50 g/L glucose) yielded 7.05 g/L this compound in 3 hours, with a catalytic efficiency ($$k{cat}/Km$$) of 412 s⁻¹mM⁻¹.

Enzyme-Coupled Systems

Coupling Ald with formate dehydrogenase (FDH) enables cofactor regeneration, enhancing NADH availability for reductive amination. Galkin et al. (1997) reported a cell-free system producing this compound from pyruvate and ammonium formate, achieving a space-time yield of 12.5 g/L/h. However, enzyme instability and high production costs hinder large-scale applications.

Comparative Analysis of Production Methods

Table 2: Advantages and Limitations of this compound Synthesis Routes

| Method | Yield (g/g) | Enantiomeric Purity (%) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Strecker Synthesis | 0.70–0.80 | <60 | Low | High (cyanide waste) |

| Halopropionic Acid Route | 0.70 | >98 | Moderate | Moderate (HCl byproduct) |

| Engineered Fermentation | 0.95 | >99 | High | Low (renewable substrates) |

| Whole-Cell Biocatalysis | 0.45 | >99 | Moderate | Low |

Analyse Chemischer Reaktionen

Reductive Amination of Pyruvate

L-alanine is primarily synthesized via reductive amination of pyruvate, catalyzed by alanine dehydrogenase (Ald) . This two-step process involves:

-

Glutamate dehydrogenase converts α-ketoglutarate, ammonia, and NADH to glutamate.

-

An aminotransferase transfers the amino group from glutamate to pyruvate, yielding this compound .

Key Enzymes :

-

Glutamate dehydrogenase (EC 1.4.1.3)

-

Alanine transaminase (EC 2.6.1.2)

Oxidative Deamination

Degradation occurs via oxidative deamination, the reverse of biosynthesis, producing pyruvate and ammonia. This reaction is catalyzed by the same enzymes under different substrate concentrations .

Enzymatic Interconversion and Transamination

This compound participates in transamination reactions, such as:

Kinetic Constants :

| Substrate | (M) | Enzyme |

|---|---|---|

| This compound | Glutamic dehydrogenase | |

| -ketoglutarate | Glutamic dehydrogenase |

The same enzyme catalyzes both this compound oxidation and glutamate synthesis, depending on its oligomeric state .

Proton Affinity and Clustering

| Reaction | ΔrH° (kJ/mol) | ΔrG° (kJ/mol) |

|---|---|---|

| 1425 ± 8.8 | 1396 ± 8.4 | |

| 169 ± 13 | — |

Wissenschaftliche Forschungsanwendungen

Biomedical Applications

L-Alanine exhibits promising therapeutic properties that are being explored for various medical applications.

1.1 Anti-Bacterial Properties

Recent studies have demonstrated that this compound produced by lactic acid bacteria can inhibit the growth of several human pathogens, including Enterococcus faecalis, Escherichia coli, and Staphylococcus aureus. The concentration-dependent inhibition highlights its potential as a natural antibacterial agent .

1.2 Anti-Proliferative Effects

this compound has shown significant anti-proliferative effects against cancer cell lines, with IC50 values of 7.32 μM for A549 (lung adenocarcinoma) and 8.81 μM for MCF-7 (mammary gland adenocarcinoma) cells. This suggests its potential as an adjunctive treatment in cancer therapy .

1.3 Urolithiasis Treatment

The anti-urolithiatic properties of this compound have been validated through in vitro studies, demonstrating its effectiveness in inhibiting nucleation, aggregation, and promoting oxalate depletion in kidney stones . This marks a pioneering approach to treating urolithiasis.

Industrial Applications

This compound is extensively utilized across various industries due to its functional properties.

2.1 Food Industry

In the food sector, this compound serves as a flavor enhancer and sweetener. Its sweet taste makes it a valuable ingredient in food formulations, contributing to improved palatability .

2.2 Pharmaceutical Industry

this compound is used in clinical nutrition, particularly in pre- and postoperative care as part of amino acid mixtures . Its role in synthesizing methylglycinediacetic acid (MGDA), a biodegradable chelating agent, further underscores its importance in pharmaceuticals and cleaning products .

2.3 Biodegradable Plastics

The compound is also a precursor for producing biodegradable polymers such as polyesteramide and polyamides. This application aligns with global efforts towards sustainability and reducing environmental impact .

Metabolic Engineering for Production

The production of this compound has evolved significantly through metabolic engineering techniques.

3.1 Microbial Fermentation

Microorganisms such as Escherichia coli have been genetically engineered to enhance this compound yields via anaerobic fermentation processes. This method is now recognized as a commercially viable route for large-scale production .

3.2 Case Study: E. coli Strains

Dr. Lonnie Ingram's research on engineered E. coli strains has led to high-yield production of this compound, marking a significant advancement in industrial biotechnology . The annual global demand for this compound exceeds 50,000 tons, reflecting its widespread industrial relevance .

Summary Table of Applications

| Application Area | Specific Uses | Key Findings/Notes |

|---|---|---|

| Biomedical | Anti-bacterial, anti-proliferative | Inhibits multiple pathogens; effective against cancer cell lines |

| Industrial | Food flavoring, pharmaceuticals | Used as sweetener; precursor for biodegradable plastics |

| Metabolic Engineering | Production via microbial fermentation | High-yield strains developed; significant reduction in production costs |

Wirkmechanismus

DL-Alanine can be compared with other amino acids such as:

Glycine: The simplest amino acid, lacking a chiral center, making it less versatile in forming complex structures.

Serine: Contains a hydroxyl group, making it more reactive in biochemical processes.

Valine: A branched-chain amino acid, more hydrophobic and involved in muscle metabolism

Uniqueness of Dthis compound:

Chirality: Exists in both D and L forms, allowing for diverse biological functions.

Versatility: Participates in various chemical reactions and forms complexes with metal ions, making it valuable in industrial applications

Vergleich Mit ähnlichen Verbindungen

Stereoisomers: D-Alanine vs. L-Alanine

L- and D-alanine are enantiomers differing in the spatial arrangement of their amino group. Key distinctions include:

This compound exhibits stereospecificity in metabolic pathways. For example, Bacillus subtilis spores germinate selectively in response to this compound, while D-alanine acts as an inhibitor .

Structural Isomers: Beta-Alanine vs. This compound

Beta-alanine (3-aminopropanoic acid) differs in the position of the amino group:

Beta-alanine cannot be incorporated into proteins but is crucial for synthesizing carnosine, which mitigates exercise-induced acidosis.

Related Amino Acids: L-Aspartic Acid vs. This compound

L-Aspartic acid serves as a substrate for this compound production via enzymatic decarboxylation, but its metal complexation behavior is more complex .

Derivatives and Analogues

Alaninol (Reduction Product)

This compound undergoes hydrogenation to alaninol (2-aminopropanol) using Ru/CNT catalysts. Reaction rates vary with Ru particle size, showing structure sensitivity (e.g., 0.8 nm particles yield 85% alaninol at 95°C) .

L-Alanyl-L-Alanine

This dipeptide (C₆H₁₂N₂O₃) forms via polycondensation and exhibits distinct crystallization and optical properties. Its polymerization using this compound NCA achieves high molecular weights ([η] = 2.35 in toluene) .

TMS Derivatives

This compound-2TMS (C₉H₂₃NO₂Si₂) is used in cheminformatics for structural profiling, with a molecular weight of 161.36 g/mol and InChIKey GKOZUEBURNCQOW-UHFFFAOYSA-N .

Production Methods: Enzymatic vs. Microbial

Enzyme cascades (e.g., BsGDH:CcDHAD:PtKDGA:AfAlaDH = 2:10:1:2) improve this compound yields by 30% compared to 1:1 ratios .

Biologische Aktivität

L-alanine, a non-essential amino acid, plays a crucial role in various biological processes, including protein synthesis, energy metabolism, and neurotransmission. This article explores the biological activity of this compound, highlighting its metabolic functions, clinical applications, and recent research findings.

Metabolism and Function

This compound is primarily involved in the transamination process, where it acts as a substrate for the synthesis of other amino acids. It is synthesized from pyruvate through the action of alanine transaminase (ALT) and can also be converted back to pyruvate in a reversible reaction. This dual role positions this compound as a key player in gluconeogenesis and energy metabolism.

Table 1: Metabolic Pathways Involving this compound

| Pathway | Description |

|---|---|

| Transamination | Conversion of pyruvate to this compound via ALT |

| Gluconeogenesis | This compound contributes to glucose production |

| Protein Synthesis | Building block for protein formation |

| Neurotransmission | Acts as a neurotransmitter in the central nervous system |

Clinical Applications

Recent studies have investigated the therapeutic potential of this compound supplementation in various medical conditions:

- Pompe Disease : A case study reported the effects of this compound oral supplementation (LAOS) in an infantile-onset Pompe disease patient undergoing enzyme replacement therapy (ERT). The supplementation resulted in a significant increase in fat mass and a reduction in resting energy expenditure over nine months, suggesting improved metabolic functioning and body composition .

- Neurological Disorders : Research indicates that D-amino acids, including D-alanine, may influence neurological functions. In studies involving germ-free mice, D-alanine was shown to regulate behavior and interact with the N-methyl-D-aspartate receptor (NMDAR), indicating potential implications for neurodevelopmental processes .

- Metabolic Disorders : Prolonged exposure to this compound has been shown to induce metabolic changes in cellular environments. Studies demonstrated that acute this compound exposure caused membrane depolarization and altered ATP levels, suggesting its role in cellular energy dynamics .

Research Findings

Recent investigations into the biological activity of this compound have yielded significant insights:

- A study on the biosynthesis of D/L-alanine revealed that specific enzymes play critical roles in its production, which could enhance large-scale industrial applications for amino acid production .

- Another study highlighted the isotopic analysis of D- and this compound during microbial processes, emphasizing their importance in bacterial growth and metabolism .

Table 2: Summary of Key Research Findings on this compound

Q & A

Basic Research Questions

Q. What are the standard methodologies for quantifying L-alanine in biological samples, and how do they ensure accuracy?

Quantification of this compound in complex biological matrices (e.g., plasma, tissue) typically employs liquid chromatography-mass spectrometry (LC-MS) coupled with multiple reaction monitoring (MRM). This method achieves high specificity by targeting unique ion transitions (e.g., m/z 90 → 44 for this compound) and minimizes matrix interference. Key steps include:

- Isotope-labeled internal standards (e.g., ¹³C-labeled this compound) to correct for extraction efficiency and ionization variability .

- External calibration curves spanning physiologically relevant concentrations (e.g., 1 nM–100 µM) .

- Precision thresholds : ≤10⁻⁹ g detection limits with ≤10% inter-run variability .

- Validation : Spike-and-recovery experiments in representative matrices (e.g., plasma, plant homogenates) to confirm accuracy .

Q. How can researchers detect this compound aminopeptidase activity in microbial cultures?

Enzyme-linked assays using chromogenic substrates like this compound-4-nitroanilide are widely used. The substrate is cleaved by alanine aminopeptidase, releasing 4-nitroaniline, which is quantified spectrophotometrically at 405 nm. Protocol highlights:

- Test strips : Pre-immobilized substrate (0.5 µmole/strip) incubated with microbial lysates at 37°C for 15–30 min .

- Controls : Include negative controls (boiled enzyme) and positive controls (purified enzyme) .

- Quantification : Activity expressed as µmole 4-nitroaniline/min/mg protein .

Q. What are the critical considerations for preparing samples for this compound analysis in plant tissues?

- Tissue homogenization : Use cryogenic grinding to prevent protein degradation and artefactual amino acid release .

- Extraction solvents : Acidic methanol-water mixtures (e.g., 80% methanol, 0.1% formic acid) to stabilize this compound and inhibit enzymatic activity .

- Sample size : Minimum 200 mg fresh weight to ensure representative metabolite profiling .

- Storage : Flash-freeze in liquid nitrogen and store at –80°C to prevent degradation .

Advanced Research Questions

Q. How can metabolic flux analysis (MFA) optimize this compound production in engineered Corynebacterium glutamicum strains?

MFA identifies rate-limiting steps in biosynthesis pathways. In C. glutamicum:

- Knockout strategies : Disrupting fasB (fatty acid synthase) redirects carbon flux from lipid synthesis to this compound, increasing yield by 300% .

- Heterologous gene expression : Co-expressing Bacillus subtilis alaD (alanine dehydrogenase) and E. coli alaE (exporter) boosts production to 69.9 g/L in fed-batch fermentation .

- Transcriptomic validation : Monitor upregulation of alaT (alanine transaminase) and downregulation of accD1 (acetyl-CoA carboxylase) via RNA-seq .

Q. How do enzyme kinetics resolve functional discrepancies in this compound-associated variants (e.g., S187F alanine aminotransferase)?

Time-resolved spectrophotometry (e.g., absorbance at 413 nm for PLP cofactor) reveals biphasic kinetics in mutants:

- Two-exponential fitting : k_fast (substrate binding) and k_slow (transamination rate) are derived from this compound concentration gradients (0.1–10 mM) .

- Mutant dysfunction : S187F shows 60% reduced k_cat (0.8 s⁻¹ vs. 2.1 s⁻¹ wild-type) due to impaired substrate orientation .

- Data interpretation : Compare with X-ray crystallography to correlate kinetic defects with structural perturbations .

Q. What experimental designs elucidate this compound transport mechanisms in intestinal epithelial models?

- Ussing chamber assays : Measure transepithelial Na⁺-coupled transport using ¹⁴C-labeled this compound in Caco-2 monolayers .

- Competitive inhibition : Co-incubate with D-cycloserine (Ki = 2.1 mM) to assess H⁺-dependency .

- Pathological models : Compare this compound uptake in healthy vs. TGE virus-infected jejunum; infected tissues show 56% reduced Na⁺ absorption (ΔJNa = 1.1 vs. 2.5 µeq/cm²/hr) .

Q. How can researchers resolve spectral contradictions in this compound crystal structure studies?

- Cross-validation : Combine FTIR, XRD, and computational modeling (e.g., DFT) to distinguish authentic this compound crystals from artifacts (e.g., nitrate adducts) .

- Critical parameters : Monitor O–H stretching (3300 cm⁻¹) and COO⁻ antisymmetric vibrations (1600 cm⁻¹) to confirm protonation states .

Q. What methodologies assess this compound’s role in modulating glucose metabolism in vivo?

- Acute ketosis models : Infuse D-β-hydroxybutyrate (4 mM) in humans and measure blood this compound (HPLC) and glucose (glucometer) over 6 hours .

- Supplementation studies : Co-administer this compound (5 g/kg) to test glucose sparing (↓25% plasma glucose via reduced gluconeogenic substrate availability) .

Eigenschaften

IUPAC Name |

2-aminopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNAYBMKLOCPYGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25281-63-4 | |

| Record name | Poly(DL-alanine) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25281-63-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6031255 | |

| Record name | DL-Alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6031255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

89.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS], White crystalline powder; odourless | |

| Record name | DL-Alanine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13948 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DL-Alanine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1425/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Solublein water, Slightly soluble (in ethanol) | |

| Record name | DL-Alanine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1425/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.00000011 [mmHg] | |

| Record name | DL-Alanine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13948 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

302-72-7, 338-69-2, 56-41-7 | |

| Record name | Alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=302-72-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | DL-Alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000302727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-alanine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158286 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | alanine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206315 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DL-ALANINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7602 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Alanine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | DL-Alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6031255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.571 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALANINE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1FU7983T0U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (alpha-D-mannosyl)7-beta-D-mannosyl-diacetylchitobiosyl-L-asparagine, isoform A (protein) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062251 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.